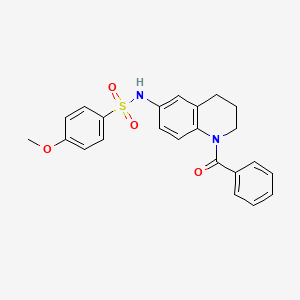![molecular formula C22H21ClN2O5S2 B6560720 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946283-74-5](/img/structure/B6560720.png)
3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a complex organic molecule with multiple functional groups. It contains a benzene ring, a methoxy group, a sulfonyl group, and a tetrahydroquinoline group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzene ring could be functionalized with a sulfonyl group using a sulfonyl chloride in the presence of a base . The tetrahydroquinoline group could potentially be synthesized via a Povarov reaction or similar multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring and the tetrahydroquinoline group would contribute to aromaticity and potentially impact the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, which are electron-withdrawing, and the tetrahydroquinoline group, which is electron-donating . These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .Mecanismo De Acción
Target of Action
The primary target of VU0490134-1, also known as F2043-0251, is a novel immune checkpoint IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
VU0490134-1/F2043-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks its interaction with its receptors . This blockade can potentially modulate the immune response, enhancing the body’s ability to fight against cancer cells.
Pharmacokinetics
The pharmacokinetics of VU0490134-1/F2043-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0490134-1/F2043-0251 administered intravenously . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, as well as their impact on its bioavailability, will be determined through this study.
Result of Action
The molecular and cellular effects of VU0490134-1/F2043-0251’s action are expected to involve the enhancement of the body’s immune response against cancer cells. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .
Action Environment
The action, efficacy, and stability of VU0490134-1/F2043-0251 can be influenced by various environmental factors. These may include the tumor microenvironment, the presence of other immune cells, and the overall health status of the patient. The ongoing Phase 1 clinical trial is expected to provide more insights into these aspects .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHCYLPVWBPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560643.png)
![4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560650.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6560653.png)
![3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560661.png)
![2-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560676.png)
![2-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560681.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B6560687.png)
![2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560696.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6560699.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide](/img/structure/B6560703.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-phenylmethanesulfonamide](/img/structure/B6560709.png)
![4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560710.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6560730.png)
